molecular formula C25H18Cl2O5 B12146434 ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate

ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate

Cat. No.: B12146434
M. Wt: 469.3 g/mol
InChI Key: HNYPRUZASBJBNC-UUYOSTAYSA-N
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Description

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate is a complex organic compound with a molecular formula of C25H18Cl2O5 This compound is characterized by its benzofuran core, which is substituted with a dichlorobenzylidene group and an ethyl ester moiety

Preparation Methods

The synthesis of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H18Cl2O5

Molecular Weight

469.3 g/mol

IUPAC Name

ethyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-2-phenylacetate

InChI

InChI=1S/C25H18Cl2O5/c1-2-30-25(29)24(15-6-4-3-5-7-15)31-18-10-11-19-21(14-18)32-22(23(19)28)12-16-8-9-17(26)13-20(16)27/h3-14,24H,2H2,1H3/b22-12-

InChI Key

HNYPRUZASBJBNC-UUYOSTAYSA-N

Isomeric SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3

Origin of Product

United States

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